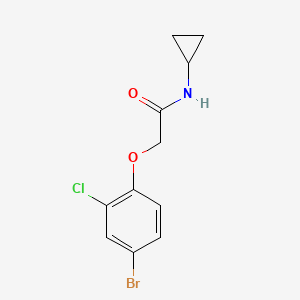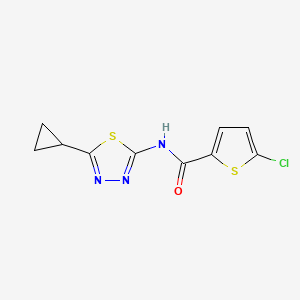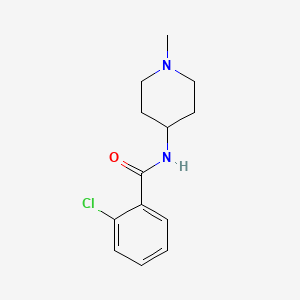
2-(4-bromo-2-chlorophenoxy)-N-cyclopropylacetamide
Vue d'ensemble
Description
2-(4-bromo-2-chlorophenoxy)-N-cyclopropylacetamide is an organic compound that features a phenoxy group substituted with bromine and chlorine atoms, connected to a cyclopropylacetamide moiety
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-cyclopropylacetamide typically involves the following steps:
Formation of 4-bromo-2-chlorophenol: This can be achieved through the bromination and chlorination of phenol.
Etherification: The 4-bromo-2-chlorophenol is then reacted with chloroacetic acid to form 2-(4-bromo-2-chlorophenoxy)acetic acid.
Amidation: Finally, the 2-(4-bromo-2-chlorophenoxy)acetic acid is reacted with cyclopropylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromo-2-chlorophenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The phenoxy and amide groups can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products will vary depending on the substituents introduced.
Oxidation: Oxidized products may include quinones or carboxylic acids.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
2-(4-bromo-2-chlorophenoxy)-N-cyclopropylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as flame retardancy or antimicrobial activity.
Biological Studies: It can be used in studies to understand the interaction of phenoxyacetamide derivatives with biological targets.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-cyclopropylacetamide depends on its application:
Biological Activity: If used in medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Material Properties: In materials science, its chemical structure may influence the physical properties of the material, such as thermal stability or resistance to degradation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-bromo-2-chlorophenoxy)acetic acid: Similar structure but lacks the cyclopropylamide group.
4-bromo-2-chlorophenol: Precursor in the synthesis, lacks the acetamide group.
N-cyclopropylacetamide: Contains the cyclopropylamide group but lacks the phenoxy substituent.
Uniqueness
2-(4-bromo-2-chlorophenoxy)-N-cyclopropylacetamide is unique due to the combination of the phenoxy group with halogen substituents and the cyclopropylacetamide moiety. This unique structure imparts specific chemical and physical properties that can be exploited in various applications.
Propriétés
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrClNO2/c12-7-1-4-10(9(13)5-7)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTXAXGIYNSTSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




METHANONE](/img/structure/B4431995.png)

![N-[(3-bromophenyl)methyl]cyclohexanecarboxamide](/img/structure/B4432015.png)
METHANONE](/img/structure/B4432020.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B4432025.png)


![2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-5-(4-methylpiperazin-1-yl)pyridazin-3-one](/img/structure/B4432066.png)
![Piperazine, 1-acetyl-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B4432074.png)

![1-[4-(2,4-DICHLOROBENZYL)PIPERAZINO]-2,2-DIMETHYL-1-PROPANONE](/img/structure/B4432088.png)
![N-[2-(4-chlorophenyl)ethyl]cyclopropanecarboxamide](/img/structure/B4432096.png)
